sodium;hydroxymethanesulfinate;hydrate sodium;hydroxymethanesulfinate;hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13548659
InChI: InChI=1S/CH4O3S.Na.H2O/c2-1-5(3)4;;/h2H,1H2,(H,3,4);;1H2/q;+1;/p-1
SMILES:
Molecular Formula: CH5NaO4S
Molecular Weight: 136.11 g/mol

sodium;hydroxymethanesulfinate;hydrate

CAS No.:

Cat. No.: VC13548659

Molecular Formula: CH5NaO4S

Molecular Weight: 136.11 g/mol

* For research use only. Not for human or veterinary use.

sodium;hydroxymethanesulfinate;hydrate -

Specification

Molecular Formula CH5NaO4S
Molecular Weight 136.11 g/mol
IUPAC Name sodium;hydroxymethanesulfinate;hydrate
Standard InChI InChI=1S/CH4O3S.Na.H2O/c2-1-5(3)4;;/h2H,1H2,(H,3,4);;1H2/q;+1;/p-1
Standard InChI Key ZKODLPLYXXUCHB-UHFFFAOYSA-M
Isomeric SMILES C(O)S(=O)[O-].O.[Na+]
Canonical SMILES C(O)S(=O)[O-].O.[Na+]

Introduction

Chemical Identity and Nomenclature

Sodium hydroxymethanesulfinate hydrate (CAS 6035-47-8) is the dihydrate form of sodium hydroxymethanesulfinate (CAS 149-44-0), with the molecular formula CH3_3NaO3_3S·2H2_2O and a molecular weight of 154.12 g/mol . The anhydrous form (CH3_3NaO3_3S) has a molecular weight of 118.09 g/mol. The compound is systematically named as hydroxymethanesulfinic acid sodium salt hydrate under IUPAC nomenclature and is alternatively termed Rongalite C or sodium formaldehyde sulfoxylate in industrial contexts .

Molecular Structure and Crystallography

The structure of sodium hydroxymethanesulfinate hydrate has been elucidated through X-ray crystallography, confirming a tetrahedral geometry around the sulfur atom. The sulfinate group (SO2-\text{SO}_2^-) binds to a hydroxymethyl group (CH2OH-\text{CH}_2\text{OH}), while sodium ions (Na+\text{Na}^+) stabilize the anion in the crystalline lattice . The dihydrate form incorporates two water molecules, which participate in hydrogen bonding with the sulfinate and hydroxyl groups, enhancing its stability in aqueous solutions .

Key Structural Features:

  • Coordination Environment: Sodium ions are octahedrally coordinated by oxygen atoms from sulfinate, hydroxyl, and water molecules.

  • Hydrogen Bonding Network: Extensive intermolecular hydrogen bonds between water molecules and the sulfinate group contribute to its high solubility in polar solvents .

Synthesis and Production Methods

Industrial Synthesis

The primary industrial synthesis involves the reaction of sodium dithionate (Na2S2O6\text{Na}_2\text{S}_2\text{O}_6) with formaldehyde (CH2O\text{CH}_2\text{O}) in aqueous medium :

Na2S2O6+2CH2O+H2O2CH3NaO3S+H2SO4\text{Na}_2\text{S}_2\text{O}_6 + 2\text{CH}_2\text{O} + \text{H}_2\text{O} \rightarrow 2\text{CH}_3\text{NaO}_3\text{S} + \text{H}_2\text{SO}_4

This exothermic reaction proceeds under controlled pH (9–10) and temperature (50–60°C), yielding the dihydrate form after crystallization .

Alternative Routes

A secondary method utilizes glycol ethers and sodium hydroxide, where intramolecular hydrogen transfer facilitates sulfinate formation :

HOCH2CH2OH+NaOHCH3NaO3S+H2O\text{HOCH}_2\text{CH}_2\text{OH} + \text{NaOH} \rightarrow \text{CH}_3\text{NaO}_3\text{S} + \text{H}_2\text{O}

This pathway is less common due to side reactions but offers higher purity for laboratory-scale production .

Physicochemical Properties

Physical Properties

PropertyValueSource
Melting Point~120°C (decomposition)
Density1.744 g/cm³ (20°C)
Solubility (Water)50 mg/mL (clear, colorless solution)
pH (1% Solution)9.5–10.5
Vapor Pressure0.003 Pa (20°C)

Chemical Reactivity

  • Alkaline Stability: Stable in solutions with pH > 9, retaining reducing capacity for months .

  • Acidic Decomposition: Rapidly decomposes in acidic media (pH<5\text{pH} < 5) to release sulfur dioxide (SO2\text{SO}_2) and formaldehyde (CH2O\text{CH}_2\text{O}) :

CH3NaO3S+H+CH2O+SO2+NaOH\text{CH}_3\text{NaO}_3\text{S} + \text{H}^+ \rightarrow \text{CH}_2\text{O} + \text{SO}_2 + \text{NaOH}
  • Redox Behavior: Acts as a two-electron donor, reducing agents such as azo dyes and peroxides via sulfoxylate ion (SO22\text{SO}_2^{2-}) intermediacy .

Industrial and Scientific Applications

Textile Industry

As a vat dye reducing agent, sodium hydroxymethanesulfinate hydrate converts insoluble dyes into water-soluble leuco forms, enabling even fabric coloration . Its reductive discharge properties are exploited to strip excess dye from textiles, achieving precise color gradients .

Polymer Chemistry

In redox-initiated emulsion polymerization, it pairs with oxidants like tert-butyl hydroperoxide to generate free radicals at ambient temperatures, facilitating the production of styrene-butadiene rubber and acrylic resins .

Water Treatment

Used in aquarium conditioning, it neutralizes chlorine (Cl2\text{Cl}_2) and chloramine (NH2Cl\text{NH}_2\text{Cl}) via rapid redox reactions:

Cl2+CH3NaO3S+H2O2HCl+CH3NaO3SO\text{Cl}_2 + \text{CH}_3\text{NaO}_3\text{S} + \text{H}_2\text{O} \rightarrow 2\text{HCl} + \text{CH}_3\text{NaO}_3\text{S} \cdot \text{O}

Additionally, it converts toxic ammonia (NH3\text{NH}_3) into non-toxic aminomethylsulfinate .

Pharmaceutical Formulations

At concentrations ≤0.1% w/v, it serves as an antioxidant in injectable drugs, preventing oxidation of active ingredients like epinephrine and vitamin C .

Recent Research and Future Directions

Organic Synthesis Innovations

Recent studies highlight its utility in synthesizing anilinomethanesulfonates via coupling with substituted anilines, enabling novel sulfonated drug intermediates .

Environmental Mitigation

Efforts to suppress formaldehyde emissions during decomposition include encapsulating the compound in silica matrices or substituting it with thiourea dioxide .

Stability Enhancements

Advanced formulations incorporating chelating agents (e.g., EDTA) improve shelf life in neutral-pH cosmetics, reducing premature degradation .

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